molecular formula C8H10F3N3O2 B6168795 ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate CAS No. 1020722-97-7

ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6168795
CAS No.: 1020722-97-7
M. Wt: 237.18 g/mol
InChI Key: FZUUDRQUJRYPNV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by its unique trifluoroethyl group Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate, followed by cyclization and subsequent functionalization steps. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is unique due to its trifluoroethyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications. This makes it a valuable compound in both research and industrial contexts .

Properties

CAS No.

1020722-97-7

Molecular Formula

C8H10F3N3O2

Molecular Weight

237.18 g/mol

IUPAC Name

ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C8H10F3N3O2/c1-2-16-7(15)5-3-13-14(6(5)12)4-8(9,10)11/h3H,2,4,12H2,1H3

InChI Key

FZUUDRQUJRYPNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC(F)(F)F)N

Purity

95

Origin of Product

United States

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